molecular formula C16H11Cl2NO2S B3459712 3-chloro-N-(5-chloro-2-methoxyphenyl)-1-benzothiophene-2-carboxamide

3-chloro-N-(5-chloro-2-methoxyphenyl)-1-benzothiophene-2-carboxamide

Cat. No. B3459712
M. Wt: 352.2 g/mol
InChI Key: OMDAIGXOROJWHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(5-chloro-2-methoxyphenyl)-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiophene derivatives. It has shown potential in various scientific research applications due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-chloro-2-methoxyphenyl)-1-benzothiophene-2-carboxamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins involved in inflammation, pain, and cancer cell growth. It may also work by modulating certain neurotransmitters in the brain, leading to its potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects. It has been shown to reduce the production of certain inflammatory cytokines and prostaglandins, thereby reducing inflammation and pain. It has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it has been suggested that it may have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-chloro-N-(5-chloro-2-methoxyphenyl)-1-benzothiophene-2-carboxamide in lab experiments is its unique chemical structure and properties. It has shown potential in various scientific research applications, making it a versatile compound for studying different biological processes. However, one of the limitations is that its mechanism of action is not fully understood, making it difficult to interpret the results of experiments. Additionally, more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 3-chloro-N-(5-chloro-2-methoxyphenyl)-1-benzothiophene-2-carboxamide. One direction is to further investigate its potential as an anticancer agent. Studies have shown promising results in vitro and in vivo, but more research is needed to determine its efficacy and safety in humans. Another direction is to explore its potential use in treating neurodegenerative diseases. Studies have shown that it may have neuroprotective effects, but more research is needed to determine its potential as a therapeutic agent. Additionally, more research is needed to fully understand its mechanism of action and to develop more potent and selective analogs for use in various scientific research applications.

Scientific Research Applications

3-chloro-N-(5-chloro-2-methoxyphenyl)-1-benzothiophene-2-carboxamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory and analgesic properties. It has also been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-chloro-N-(5-chloro-2-methoxyphenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO2S/c1-21-12-7-6-9(17)8-11(12)19-16(20)15-14(18)10-4-2-3-5-13(10)22-15/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDAIGXOROJWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-(5-chloro-2-methoxyphenyl)-1-benzothiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-(5-chloro-2-methoxyphenyl)-1-benzothiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
3-chloro-N-(5-chloro-2-methoxyphenyl)-1-benzothiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
3-chloro-N-(5-chloro-2-methoxyphenyl)-1-benzothiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
3-chloro-N-(5-chloro-2-methoxyphenyl)-1-benzothiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.